5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHSEDFCHJXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-methylthiophene under specific conditions. One common method involves the use of acid catalysts to facilitate the reaction. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitumor Activity
Research indicates that compounds based on cyclohexane-1,3-dione derivatives, including 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione, show promise as antitumor agents. A study highlighted the design of a series of small molecules that target the c-Met protein, which is implicated in various cancers such as non-small cell lung cancer (NSCLC). The in silico screening identified several lead compounds with significant cytotoxic effects against cancer cell lines, suggesting that derivatives of cyclohexane-1,3-dione could be effective in cancer therapies .
1.2 Mechanism of Action
The mechanism by which these compounds exert their antitumor effects involves inhibition of receptor tyrosine kinases (RTKs), including c-Met, which plays a crucial role in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies conducted on these derivatives have shown a strong correlation between molecular structure and biological activity, aiding in the rational design of new therapeutic agents .
Agricultural Applications
2.1 Herbicidal Properties
This compound and its derivatives have been investigated for their herbicidal properties. Specifically, research has demonstrated that substituted cyclohexane-1,3-dione compounds can selectively control undesirable grasses in broad-leaved crops. This is particularly beneficial in agricultural settings where the management of weed species is critical for crop yield and health .
2.2 Plant Growth Regulation
In addition to herbicidal activity, these compounds have also been noted for their plant growth regulating properties. They can influence various physiological processes within plants, potentially enhancing growth rates or altering developmental patterns under specific conditions .
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One method includes a double Michael addition followed by Claisen-type reactions under basic conditions to yield the desired cyclohexane derivative .
3.2 Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 208.28 g/mol. It is characterized by its unique thiophene substituent which contributes to its biological activity and solubility properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The biological activity of cyclohexane-1,3-dione derivatives is heavily influenced by substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Compounds like 5c (bromophenyl) and 5-(4-Chlorophenyl) exhibit enhanced binding to proteins (e.g., FABP4 in ) due to halogen-mediated hydrophobic interactions.
- Thiophene vs. Phenyl : The sulfur atom in thiophene derivatives (e.g., target compound and 5-(Thiophen-3-yl) ) may alter π-π stacking and hydrogen bonding compared to phenyl analogs.
- Fluorinated Derivatives : Compound 26 (3,5-bis(trifluoromethyl)) shows high in vitro potency (EC₅₀ = 700 nM) but poor in vivo efficacy, likely due to pharmacokinetic challenges from extreme lipophilicity .
Anticancer Activity:
- Compound 5c : Demonstrated potent in vitro activity against MDA-MB-231 breast cancer cells (LC₅₀ = 10.3134 µg/mL) via binding to cancer protein 2ZOQ .
- Compound 26 : Despite strong in vitro activity (EC₅₀ = 700 nM), it failed in mutant SOD1G93A mouse models, highlighting discrepancies between cellular and organismal efficacy .
- Target Compound: No direct activity data is provided in the evidence, but its thiophene moiety may influence interactions with redox-active enzymes or kinases.
Antimicrobial Activity:
- Derivatives 5a-5h (including 5c ) showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial membrane proteins (e.g., 1UAG, 3UDI) .
Biological Activity
5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a cyclohexane ring substituted with a 5-methylthiophen-2-yl group and two carbonyl groups. This configuration is crucial for its biological activity, influencing its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclohexane-1,3-dione derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Non-small-cell lung cancer (NSCLC): H460 and A549
- Colorectal cancer: HT29
- Gastric carcinoma: MKN-45
- Malignant glioma: U87MG
- Hepatocellular carcinoma: SMMC-7721
In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than 1 nM against these cell lines, indicating potent inhibitory activity against tumor growth .
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis was performed to understand the relationship between the chemical structure of these compounds and their biological activity. Key findings include:
- Molecular Descriptors : The study computed various molecular descriptors such as logP (partition coefficient), molecular weight, and polar surface area to correlate with biological activity.
| Descriptor | Value |
|---|---|
| LogP | Varies |
| Molecular Weight | Varies |
| Polar Surface Area | Varies |
This analysis revealed that specific structural features are critical for enhancing anticancer activity, suggesting that modifications to the thiophene ring or carbonyl positions could optimize efficacy .
The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of receptor tyrosine kinases (RTKs), including c-Met. Inhibition of these pathways is essential for preventing tumor cell proliferation and survival. The compound's ability to disrupt signaling pathways associated with cancer progression makes it a promising candidate for further development .
Case Studies
Several case studies have documented the effectiveness of cyclohexane-1,3-dione derivatives in preclinical settings:
- Study on NSCLC :
- Study on Glioma Cells :
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.
- Synthetic Modifications : To enhance potency and selectivity towards cancer cells while minimizing off-target effects.
- Clinical Trials : To assess the compound's effectiveness in human subjects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione?
- Methodology : A common approach involves condensation reactions between cyclohexane-1,3-dione derivatives and functionalized thiophenes. For example, acid-catalyzed reactions (e.g., using toluenesulfonic acid) under reflux with Dean-Stark apparatus for water removal are effective. Gewald’s thiophene synthesis can also be adapted by reacting cyclohexane-1,3-dione with sulfur and nitrile-containing reagents .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and purity. Purification via recrystallization or column chromatography is often required.
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Use X-ray crystallography to resolve the crystal structure, particularly focusing on the cyclohexane-1,3-dione ring conformation and substituent orientation . Complementary techniques include:
- NMR : Analyze coupling constants and chemical shifts (e.g., H and C NMR) to verify methylthiophenyl substitution patterns.
- FT-IR : Identify characteristic carbonyl stretches (~1700 cm) and thiophene ring vibrations .
Q. What are the primary applications of this compound in organic synthesis?
- Applications :
- Building Block : Used in heterocyclic synthesis, such as forming spirocyclic or fused-ring systems via Knoevenagel condensations or Michael additions .
- Covalent Modifiers : Analogous cyclohexane-1,3-diones have been employed to covalently target lysine residues in proteins, as seen in LC3B-binding studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G** level to study frontier molecular orbitals (FMOs) and identify reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell-line specificity to minimize discrepancies.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding constants. For example, crystallographic data (as in LC3B studies) can confirm covalent modification modes .
Q. How can substituent effects on the cyclohexane-1,3-dione core be systematically investigated?
- Methodology :
- SAR Studies : Synthesize analogs with varying thiophene substituents (e.g., halogenation, methoxy groups) and compare their electronic (Hammett constants) and steric effects.
- Kinetic Analysis : Measure reaction rates in model transformations (e.g., nucleophilic additions) to quantify substituent influence .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Process Optimization : Replace batch reactions with flow chemistry to improve heat/mass transfer. Use green solvents (e.g., ethanol/water mixtures) for sustainability.
- Byproduct Management : Implement inline FT-IR or PAT (Process Analytical Technology) to monitor intermediates and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
